molecular formula C8H9N3O2 B1335708 Ethyl 3-amino-4,4-dicyanobut-3-enoate CAS No. 86165-77-7

Ethyl 3-amino-4,4-dicyanobut-3-enoate

Cat. No.: B1335708
CAS No.: 86165-77-7
M. Wt: 179.18 g/mol
InChI Key: PWKXQSSBFGFFBW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,4-dicyanobut-3-enoate is an organic compound with the molecular formula C8H9N3O2. It is characterized by the presence of an amino group, two cyano groups, and an ester functional group. This compound is known for its pale-yellow to yellow-brown solid form and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4,4-dicyanobut-3-enoate can be synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with malononitrile in the presence of a base, followed by the addition of an amine. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4,4-dicyanobut-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, such as amino acids, nitriles, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-amino-4,4-dicyanobut-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4,4-dicyanobut-3-enoate involves its interaction with various molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophiles and electrophiles. This reactivity is exploited in various chemical transformations and biological interactions .

Comparison with Similar Compounds

Ethyl 3-amino-4,4-dicyanobut-3-enoate can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its versatility and reactivity in various chemical and biological applications.

Properties

IUPAC Name

ethyl 3-amino-4,4-dicyanobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)3-7(11)6(4-9)5-10/h2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKXQSSBFGFFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407380
Record name Ethyl 3-amino-4,4-dicyanobut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86165-77-7
Record name Ethyl 3-amino-4,4-dicyanobut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-amino-4,4-dicyano-3-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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